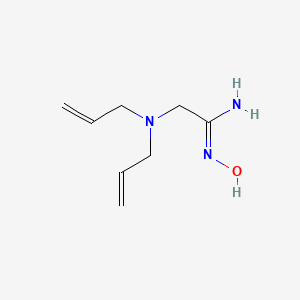
(Z)-2-(diallylamino)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide is an organic compound with a unique structure that includes both diallylamino and hydroxyacetimidamide functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide typically involves the reaction of diallylamine with an appropriate precursor such as hydroxyacetimidamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving (Z)-2-(diallylamino)-N’-hydroxyacetimidamide typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile or electrophile involved.
Applications De Recherche Scientifique
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide lies in its combination of both diallylamino and hydroxyacetimidamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups. Additionally, its specific (Z)-configuration may impart unique stereochemical properties that influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-[bis(prop-2-enyl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15N3O/c1-3-5-11(6-4-2)7-8(9)10-12/h3-4,12H,1-2,5-7H2,(H2,9,10) |
Clé InChI |
RZKRJGDTDUUZGT-UHFFFAOYSA-N |
SMILES isomérique |
C=CCN(CC=C)C/C(=N/O)/N |
SMILES canonique |
C=CCN(CC=C)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


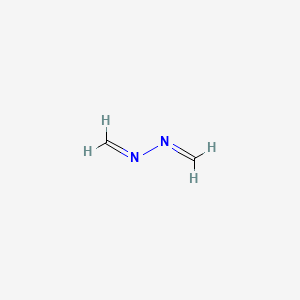
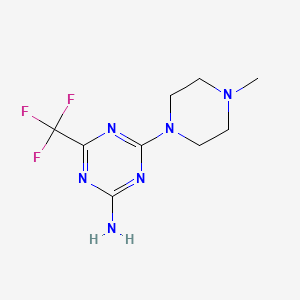

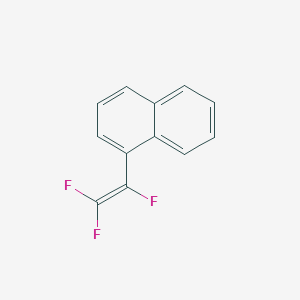

![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
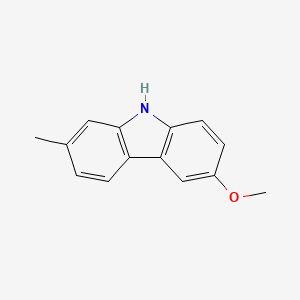

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)

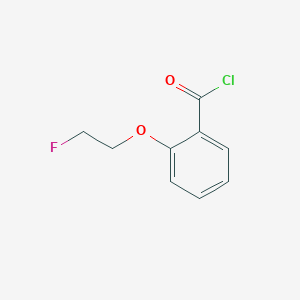
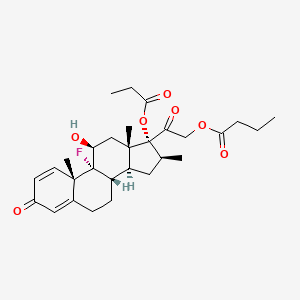

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
